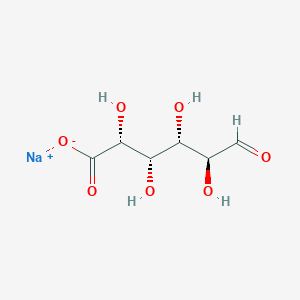

L-Guluronic acid (sodium salt)

Description

Contextualization within Uronic Acid Biochemistry

Uronic acids are a class of sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. In the case of L-guluronic acid, it is the C-6 carbon that is oxidized. nih.gov It is a C-5 epimer of D-mannuronic acid and a C-3 epimer of L-galacturonic acid. wikipedia.org This stereochemical relationship is crucial to its function within the biopolymers it helps to form. Uronic acids, including L-guluronic acid, play vital roles in the structure and function of various natural polysaccharides. ebi.ac.uk

Natural Occurrence and Biosynthetic Origin from Alginates

The primary natural source of L-guluronic acid is alginic acid, a major polysaccharide found in the cell walls of brown algae (Phaeophyceae). wikipedia.orgnih.gov Alginic acid is not synthesized directly with L-guluronic acid units. Instead, the biosynthesis begins with the creation of a polymer of D-mannuronic acid, known as polymannuronic acid. nih.gov Subsequently, an enzyme called mannuronan C-5-epimerase acts on the polymer, converting some of the D-mannuronic acid residues into L-guluronic acid residues. nih.govtaylorandfrancis.comnih.gov This enzymatic conversion is a key step in determining the final properties of the alginate polymer. taylorandfrancis.com The ratio of D-mannuronic acid to L-guluronic acid can vary depending on the species of seaweed, the age of the plant, and even the specific part of the seaweed from which it is extracted. taylorandfrancis.comkimica-algin.com Some bacteria, such as those from the genera Azotobacter and Pseudomonas, are also capable of producing alginate. nih.govnih.gov In bacteria, the epimerization process is also a post-polymerization modification. nih.gov

Recent research has also explored alternative biosynthetic routes. For instance, a two-step enzymatic process has been developed to synthesize L-guluronic acid from D-glucose using glucose oxidase and a rationally designed galactose oxidase. rsc.orgrsc.org Another study has shown that D-[U-14C]sorbitol 6-phosphate can be transformed into L-guluronic acid in the brown alga Sargassum muticum. nih.govcapes.gov.br

Fundamental Role as a Monosaccharide Constituent in Biopolymers

L-Guluronic acid is a fundamental constituent of the biopolymer alginate. nih.gov Alginates are linear copolymers composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. nih.govnih.gov These blocks can be homopolymeric (consisting of only M or G residues, referred to as M-blocks and G-blocks) or heteropolymeric (alternating M and G residues, or MG-blocks). taylorandfrancis.comkimica-algin.com

The arrangement and proportion of these blocks, particularly the G-blocks, are critical to the physical properties of the alginate. The unique structural conformation of α-L-guluronic acid allows the G-blocks to form a characteristic "egg-box" structure in the presence of divalent cations like calcium (Ca²⁺). wikipedia.org This structure is responsible for the ability of alginates to form strong, heat-stable gels. materials.international Alginates with a higher content of L-guluronic acid (high G-content) tend to form more rigid and brittle gels, while those with a higher D-mannuronic acid content (high M-content) form softer and more elastic gels. mdpi.com This property is harnessed in numerous industrial applications, including as thickening agents, stabilizers, and gelling agents in the food and pharmaceutical industries. taylorandfrancis.comkimica-algin.comnih.gov The biocompatibility and biodegradability of these alginate biopolymers also make them valuable in biomedical fields such as drug delivery and tissue engineering. nih.govscientificarchives.com

Data Tables

Table 1: Chemical Properties of L-Guluronic Acid (Sodium Salt)

| Property | Value | Source |

| Chemical Formula | C₆H₉O₇Na | biosynth.comcymitquimica.combiocrick.com |

| Molecular Weight | 216.12 g/mol | biosynth.comcymitquimica.combiocrick.com |

| CAS Number | 32510-76-2, 15769-56-9 | biosynth.comcymitquimica.com |

| Physical State | Solid, powder | carlroth.com |

| Color | Whitish yellow | carlroth.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9NaO7 |

|---|---|

Molecular Weight |

216.12 g/mol |

IUPAC Name |

sodium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

WNFHGZLVUQBPMA-JJKGCWMISA-M |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of L Guluronic Acid Sodium Salt

Biosynthesis Mechanisms

The natural production of L-guluronic acid occurs at the polymer level within the alginate biosynthesis pathway. Alginate is first synthesized as a homopolymer of β-D-mannuronic acid (poly-M). Subsequently, specific enzymes act on this polymer to convert some of the mannuronic acid residues into their epimer, α-L-guluronic acid (G). mdpi.comnih.gov This post-polymerization modification is the sole biological route to L-guluronic acid residues.

Enzymatic Pathways and Molecular Regulation

The biosynthesis of alginate begins with precursor molecules from the cell's central carbon metabolism, leading to the formation of the activated sugar nucleotide GDP-D-mannuronic acid. worktribe.com This precursor is then polymerized into polymannuronic acid. The key transformation to introduce L-guluronic acid is catalyzed by a class of enzymes known as mannuronan C-5-epimerases (ManC5-Es). mdpi.comnih.gov

Key Enzymes in L-Guluronic Acid Formation:

| Enzyme Family | Organism Example | Location | Function |

| AlgG | Pseudomonas aeruginosa, Azotobacter vinelandii | Periplasmic | Introduces single G residues, creating alternating MG structures. nih.govnih.govresearchgate.net |

| AlgE (AlgE1-7) | Azotobacter vinelandii | Extracellular | A family of seven secreted epimerases that create various patterns, including long, continuous G-blocks (GG-blocks). nih.govresearchgate.net |

| PsmE | Pseudomonas syringae | Secreted | Efficiently forms G-blocks in vitro and can epimerize acetylated alginate due to a deacetylase module. mdpi.com |

The expression of the genes responsible for this pathway is tightly controlled. In bacteria like Pseudomonas aeruginosa and Azotobacter vinelandii, many of the necessary genes are located in the algD operon. researchgate.netnih.govntnu.no

Molecular Regulation Highlights:

Transcriptional Control: The transcription of the algD operon is a major regulatory point. nih.gov It is controlled by several factors, including the alternative sigma factor AlgU (also known as σ²² or AlgT), which is essential for initiating transcription in response to cell envelope stress. nih.govasm.org Other transcriptional regulators like AlgR, AlgB, and AmrZ also play crucial roles in modulating the expression of alginate biosynthetic genes. researchgate.netnih.govntnu.no

Post-translational Regulation: The second messenger molecule, bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), is a critical allosteric activator. researchgate.netnih.gov It binds to the inner membrane protein Alg44, which is part of the polymerization complex. osti.govresearchgate.net This binding is essential for activating the polymerization of the mannuronic acid chain, and increased levels of c-di-GMP can lead to the production of higher molecular mass alginates. researchgate.netresearchgate.netasm.org The binding of a c-di-GMP dimer to the PilZ domain of Alg44 is required for efficient alginate production. osti.gov

In Vitro and Cellular Biosynthetic Systems

The understanding of enzymatic pathways has enabled the development of in vitro and cellular systems to produce alginates with tailored L-guluronic acid content. These systems leverage the specificities of different mannuronan C-5-epimerases.

Researchers have successfully used recombinant C5-epimerases to modify commercially available alginates or bacterially produced polymannuronic acid. nih.govresearchgate.net For example, by treating alginate from seaweed, which had a guluronic acid content of 32%, with a combination of the epimerases AvAlgE4 and AvAlgE1 from Azotobacter vinelandii, the G-content was increased to as high as 81%. researchgate.net

An in vitro assay for C5-epimerase activity was developed using extracts from E. coli engineered to express the algG gene. nih.gov When these extracts were incubated with a polymannuronate substrate, the conversion of D-mannuronate to L-guluronate residues was successfully detected and confirmed. nih.gov These chemoenzymatic approaches allow for the production of G-rich alginates with specific properties for research and biomedical applications. researchgate.net

Role of C5-Epimerases in Alginate Polymerization

Mannuronan C-5-epimerases are fundamental to defining the final structure and function of the alginate polymer. Their action is not random; they introduce L-guluronic acid residues in specific patterns, creating distinct blocks within the polysaccharide chain: homopolymeric regions of mannuronic acid (M-blocks), homopolymeric regions of guluronic acid (G-blocks), and regions of alternating residues (MG-blocks). mdpi.comoup.com

The mechanism involves the abstraction of a proton from the C-5 position of a mannuronic acid residue, followed by the re-protonation on the opposite face of the sugar ring, which results in the inversion of the stereochemistry to form a guluronic acid residue. acs.orgresearchgate.net This epimerization also induces a conformational change in the sugar ring from the ⁴C₁ chair conformation in mannuronic acid to the ¹C₄ conformation in guluronic acid. acs.orgresearchgate.net

The distribution of these blocks, determined by the specific epimerase used, is critical for the polymer's physical properties. For instance, long G-blocks are responsible for the ability of alginate to form strong, rigid gels in the presence of divalent cations like Ca²⁺. mdpi.com In contrast, alternating MG-blocks contribute to the formation of more flexible and elastic gels. The various epimerases found in nature, such as the seven distinct AlgE enzymes from A. vinelandii, each produce a unique M/G pattern, allowing the organism to tailor its alginate for specific structural or protective needs. nih.gov This enzymatic toolkit is now being harnessed to produce designer alginates in vitro for specialized applications. nih.govresearchgate.net

Chemical Synthesis Methodologies

While biosynthesis provides L-guluronic acid in a polymeric form, chemical synthesis offers a route to the free monosaccharide and its derivatives. These methods are crucial for creating well-defined building blocks for research and the synthesis of complex oligosaccharides.

Oxidation-Based Approaches from Carbohydrate Precursors

Oxidation of readily available carbohydrate precursors is a primary strategy for synthesizing L-guluronic acid. The key challenge is to selectively oxidize the primary alcohol at the C-6 position of a hexose (B10828440) without affecting other functional groups, particularly the aldehyde at C-1.

A prominent chemoenzymatic approach has been developed that uses D-glucose as the starting material. rsc.orgresearchgate.net This two-step cascade reaction involves:

Oxidation of D-glucose: Glucose oxidase (GOx) is used to selectively oxidize the C-1 aldehyde group of D-glucose to form D-gluconic acid. rsc.orgresearchgate.net

Oxidation of D-gluconic acid: An engineered galactose oxidase (GOase) then oxidizes the C-6 primary alcohol of D-gluconic acid to yield L-guluronic acid. rsc.orgresearchgate.net Through rational design and site-saturation mutagenesis, a GOase variant (V3: T406R/K330R/Y329F) was created with a 13-fold higher activity towards D-gluconic acid, enabling the complete and selective conversion of D-glucose to L-guluronic acid in a one-pot reaction. rsc.org

Enzymatic Cascade for L-Guluronic Acid Synthesis:

| Step | Substrate | Enzyme | Product |

| 1 | D-Glucose | Glucose Oxidase (GOx) | D-Gluconic Acid |

| 2 | D-Gluconic Acid | Engineered Galactose Oxidase (GOase V3) | L-Guluronic Acid |

Catalytic oxidation using metals like platinum (Pt) has also been explored. The aerobic oxidation of D-glucose over supported Pt catalysts can produce L-guluronic acid, among other products like D-glucuronic and D-glucaric acids. acs.orgcardiff.ac.uk Studies have shown that the dehydrogenation of the intermediate D-gluconic acid can lead to L-guluronic acid. acs.orgcardiff.ac.uk However, achieving high selectivity with these methods can be challenging due to the formation of various by-products. researchgate.netacs.orgnih.gov

Selective Derivatization Strategies for Targeted Synthesis

To achieve high stereoselectivity, multi-step chemical syntheses involving protected carbohydrate intermediates are employed. These strategies allow for the precise construction of L-guluronic acid derivatives that can be used as building blocks for assembling complex oligosaccharides, such as fragments of alginate. nih.gov

One advanced strategy is a "fluorine-directed C-5 epimerization". chemrxiv.orgnih.govacs.org This route starts from a simple D-mannose thioglycoside and involves several key transformations:

Protection and Modification: The D-mannose derivative is functionalized with protecting groups and a C-6 methoxycarbonyl substituent.

Bromination: A bromine atom is introduced at the C-5 position.

Radical Reduction: A free radical reduction of the 5-C-bromo sugar is performed using reagents like tributyltin hydride (n-Bu₃SnH). The presence of a β-fluoride at the anomeric position directs the stereochemical outcome of the reaction, favoring the formation of the L-gulose configuration. chemrxiv.org

Oxidation: The resulting L-gulose derivative is then oxidized to the final L-guluronic acid building block.

This method provides an efficient and stereoselective route to L-guluronic acid derivatives, overcoming the high cost and limited availability of the L-gulose starting material. chemrxiv.org Other approaches have utilized L-ascorbic acid or L-gulose building blocks directly to assemble alginate oligosaccharides, demonstrating the modularity of chemical synthesis in accessing these complex structures. nih.govuniversiteitleiden.nl

Biotechnological Production Strategies for L-Guluronic Acid (Sodium Salt)

The production of L-Guluronic acid and its sodium salt is transitioning from traditional methods, such as extraction from seaweed and chemical synthesis, towards more efficient and environmentally sound biotechnological routes. These modern strategies leverage microbial systems and enzymatic processes to offer higher selectivity and sustainability.

Microbial Fermentation and Genetic Engineering for Enhanced Yield

Microbial production of L-Guluronic acid is primarily linked to the biosynthesis of alginate, a natural anionic polysaccharide composed of blocks of β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. frontiersin.orgmdpi.comrsc.orgresearchgate.net Certain bacteria, notably species from the genera Azotobacter and Pseudomonas, are known to produce alginate as an exopolysaccharide. frontiersin.orgmdpi.combohrium.com In these organisms, the synthesis of L-guluronic acid residues occurs via the enzymatic action of mannuronan C-5-epimerases, which convert D-mannuronic acid units within the growing polymer chain into L-guluronic acid units. researchgate.net Azotobacter vinelandii, for instance, expresses several extracellular mannuronan epimerases (AlgE1-AlgE7) that can generate alginates with long blocks of guluronic acid, a desirable trait for certain applications. acs.org

While direct fermentation for L-guluronic acid monomer is not as established as for other compounds, genetic engineering offers powerful tools to develop highly efficient production strains and enzymatic systems. biofueljournal.comisaaa.orgnationalacademies.org Research has focused on creating and optimizing enzymatic cascades that can produce L-guluronic acid from simple, renewable substrates like D-glucose.

A significant advancement is the development of a two-step enzymatic cascade to synthesize L-guluronic acid from D-glucose. rsc.orgresearchgate.net This process utilizes two oxidases:

Glucose oxidase (GOx) : Catalyzes the oxidation of D-glucose at the C-1 position to form D-gluconic acid. researchgate.net

Galactose oxidase (GOase) : Catalyzes the oxidation of the primary alcohol group at the C-6 position of D-gluconic acid to yield L-guluronic acid. researchgate.net

The native kinetics of galactose oxidase for D-gluconic acid are slow, presenting a bottleneck for the process. rsc.org To overcome this, researchers have employed rational design and site-saturation mutagenesis to engineer a more efficient GOase enzyme. rsc.orgresearchgate.net Through molecular docking studies, a variant named GOase V3 was developed with three specific amino acid substitutions (T406R/K330R/Y329F). rsc.orgresearchgate.net This engineered enzyme exhibited significantly enhanced performance compared to the wild-type enzyme.

| Enzyme Variant | Key Mutations | Oxidation Activity towards D-Gluconic Acid | Fold Increase in Activity | Reaction Outcome | Reference |

|---|---|---|---|---|---|

| Wild-Type GOase | N/A | ~0.6 U mg⁻¹ | - | Sluggish kinetics | rsc.orgresearchgate.net |

| Engineered GOase V3 | T406R/K330R/Y329F | 7.8 U mg⁻¹ | 13-fold | Complete conversion of 40 mM D-glucose to L-guluronic acid in 2 hours | rsc.orgresearchgate.net |

The success in engineering enzymes for specific conversions and the established platforms for producing other sugar acids like hyaluronic acid and D-glucaric acid in microbial hosts such as Escherichia coli highlight the immense potential for developing dedicated microbial strains for high-yield L-guluronic acid fermentation. nih.govmdpi.comfrontiersin.org

Sustainable and Green Chemistry Principles in Production

The push for sustainable manufacturing has led to the adoption of green chemistry principles in chemical production, focusing on minimizing hazardous substances, using renewable resources, and improving energy efficiency. unep.orgwikipedia.org Biotechnological routes for L-guluronic acid production align well with these principles, offering a green alternative to conventional methods that often involve low selectivity and environmental concerns. rsc.orgdiva-portal.org

The enzymatic cascade synthesis of L-guluronic acid from D-glucose is a prime example of a green bio-manufacturing strategy. rsc.orgresearchgate.net This approach embodies several key principles of green chemistry.

| Green Chemistry Principle | Application in L-Guluronic Acid Synthesis | Reference |

|---|---|---|

| Use of Renewable Feedstocks | The process uses D-glucose, a readily available and renewable sugar, as the starting substrate. | rsc.orgresearchgate.net |

| High Atom Economy/Selectivity | The enzymatic cascade achieves 100% selectivity, converting all the substrate into the desired product without forming by-products. This maximizes the incorporation of raw materials into the final product. | rsc.orgresearchgate.net |

| Use of Catalysis | Highly specific enzymes (GOx and engineered GOase) are used as catalysts, which are more efficient and environmentally benign than many chemical catalysts. | rsc.orgresearchgate.net |

| Benign Solvents and Reaction Conditions | The reaction is performed in an aqueous buffer (PBS buffer, pH 7.0) at room temperature, avoiding the need for harsh solvents or extreme temperatures and pressures. | researchgate.net |

| Pollution Prevention | The high selectivity and mild conditions of the biocatalytic process prevent the generation of hazardous waste and by-products often associated with traditional chemical oxidation. | rsc.orgresearchgate.net |

By leveraging biocatalysis, this production method avoids the use of heavy-metal catalysts or strong oxidizing agents, which are common in traditional chemical synthesis and can lead to toxic waste. researchgate.net The complete conversion of the starting material in a short timeframe further enhances the efficiency and sustainability of the process. rsc.org Therefore, the development of such enzymatic and microbial fermentation strategies represents a significant step towards a more sustainable and economically viable supply of L-guluronic acid. diva-portal.org

Advanced Spectroscopic and Analytical Characterization of L Guluronic Acid Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete characterization of the composition and structure of L-Guluronic acid and its polymeric forms, such as alginate. mdpi.com It provides detailed information at the atomic level, enabling the elucidation of monomeric composition, sequence, and conformational features.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of L-Guluronic acid (sodium salt). In the context of alginates, which are copolymers of L-Guluronic acid (G) and D-Mannuronic acid (M), ¹H NMR is particularly effective for determining the monomeric composition. astm.orgcdnsciencepub.com The anomeric proton of the L-guluronosyl (G) residues gives a distinct signal around 5.08 ppm, while the anomeric proton of the D-mannuronosyl (M) residues appears at approximately 4.70 ppm. cdnsciencepub.com The relative intensities of these signals allow for the calculation of the M/G ratio. cdnsciencepub.com

¹³C NMR spectroscopy provides complementary information, with distinct chemical shifts for the carbon atoms in both M and G residues. scribd.comresearchgate.net The carboxyl carbon, anomeric carbon, and pyranose ring carbons all exhibit characteristic resonances. researchgate.net For instance, the anomeric carbons appear around 101 ppm, while the ring carbons are found in the 60-90 ppm range. researchgate.net These spectra can be complex due to the influence of neighboring monomer units on the chemical shifts, reflecting the block copolymer structure of alginates. scribd.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Alginate Monomers (Note: Exact chemical shifts can vary based on solvent, temperature, and pH)

| Nucleus | Monomer Unit | Chemical Shift (ppm) Range |

| ¹H | L-Guluronic acid (G) - Anomeric (H-1) | 5.08 - 5.20 mdpi.com |

| ¹H | D-Mannuronic acid (M) - Anomeric (H-1) | ~4.70 cdnsciencepub.com |

| ¹³C | Anomeric Carbons (C-1) | ~101 researchgate.net |

| ¹³C | Pyranose Ring Carbons (C-2 to C-5) | 60 - 90 researchgate.net |

| ¹³C | Carboxyl Carbon (C-6) | 172 - 180 researchgate.net |

This table provides a general range of chemical shifts observed for the primary nuclei in L-Guluronic acid and D-Mannuronic acid residues within an alginate polymer. The specific values can be influenced by experimental conditions.

To overcome the challenges of spectral overlap in complex carbohydrate spectra, advanced NMR techniques such as pure shift and compressive sampling have been employed. worktribe.comnih.gov Pure shift NMR methods suppress multiplet structures, collapsing them into single lines, which dramatically improves spectral resolution. manchester.ac.uk This is particularly beneficial for crowded regions of the ¹H NMR spectrum, allowing for more accurate assignment and quantification. worktribe.com

Compressive sampling is another powerful technique that allows for the acquisition of high-resolution multidimensional NMR data in significantly shorter experimental times. worktribe.comrsc.org This has been successfully applied to the study of algal mono-uronates, including L-Guluronic acid, to provide confident assignments of their various forms in solution. worktribe.comresearchgate.net The combination of these techniques offers unprecedented detail in the analysis of uronic acid solution behavior. nih.gov

L-Guluronic acid in solution exists as an equilibrium mixture of anomers (α and β forms). NMR spectroscopy is a powerful tool to study this anomeric equilibrium. researchgate.net The ratio of the α and β anomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. researchgate.net Studies have shown that the anomeric equilibrium of L-guluronate is sensitive to the presence of certain cations. For example, the α/β ratio is significantly perturbed in the presence of Ca²⁺, Sr²⁺, and Ba²⁺ ions, which is a key aspect of the "egg-box" model for alginate gelation. researchgate.net

Furthermore, NMR titration, where spectra are recorded at various pH (or pD) values, is an effective method for determining the acidity constants (pKa) of the carboxylic acid groups. worktribe.compsu.eduresearchgate.net The chemical shifts of nuclei adjacent to the carboxyl group change as a function of pH, and the inflection point of the resulting titration curve corresponds to the pKa value. researchgate.net For L-Guluronic acid, the pKa values for the α- and β-anomers have been determined to be 3.45 ± 0.03 and 3.44 ± 0.03, respectively, using this method. worktribe.com ¹³C NMR has also been successfully used to determine the pKa of uronic acid carboxyl groups in related polysaccharides like heparin. nih.govnih.gov

In alginate, a polysaccharide derivative of L-Guluronic acid, the monomers are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks). tajhizkala.irslu.se The distribution and length of these blocks are critical to the physical properties of the alginate, such as its gelling ability. mdpi.com

¹H NMR spectroscopy is a standard method for determining the M/G ratio and the mole fractions of different diad (two-monomer) and triad (B1167595) (three-monomer) sequences. astm.orgsemanticscholar.org For example, the relative areas of signals in the anomeric region of the ¹H NMR spectrum can be used to calculate the fractions of G, M, GG, MM, and MG sequences. mdpi.com From these parameters, the average length of the G-blocks (N_G>1) can be calculated, which is a crucial factor for gel strength. tajhizkala.irnih.gov While ¹H NMR provides information on G-centered triads, ¹³C NMR is necessary to determine M-centered triads. tajhizkala.ir The detailed sequential information obtained from NMR is essential for understanding the structure-function relationship of alginates. nih.govnih.govnih.govacs.org

Table 2: Key Sequential Parameters of Alginate Determined by NMR

| Parameter | Description | Significance |

| M/G Ratio | The ratio of D-Mannuronic acid (M) to L-Guluronic acid (G) monomers. | Influences the overall flexibility and gelling capacity of the alginate. mdpi.com |

| F_G, F_M | Mole fractions of G and M monomers. | Fundamental compositional data. semanticscholar.org |

| F_GG, F_MM, F_MG, F_GM | Mole fractions of GG, MM, MG, and GM diads. | Provides insight into the nearest-neighbor relationships and blockiness. mdpi.com |

| N_G>1 | Average length of G-blocks containing more than one G residue. | Critically related to the strength and rigidity of the alginate gel. tajhizkala.ir |

This table summarizes the key parameters derived from NMR analysis that describe the monomer sequence and block distribution in alginates, which are crucial for predicting their physical properties.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the main functional groups present in a molecule, providing a characteristic "fingerprint." researchgate.net For sodium L-guluronate and its polymers, FTIR is valuable for confirming the presence of key structural features. ecronicon.net

The FTIR spectrum of sodium alginate, which contains sodium L-guluronate, displays several characteristic absorption bands. A broad band typically observed around 3400-3300 cm⁻¹ is due to the O-H stretching vibrations of the hydroxyl groups. ecronicon.netmdpi.com The asymmetric and symmetric stretching vibrations of the carboxylate salt group (COO⁻) appear as strong bands around 1617-1594 cm⁻¹ and 1417-1410 cm⁻¹, respectively. ecronicon.netmdpi.comresearchgate.net

The region between 1200 cm⁻¹ and 950 cm⁻¹ is particularly important as it contains information about the C-O-C stretching of the glycosidic linkages and the pyranoid ring vibrations. ecronicon.netopenrepository.com Bands around 1030 cm⁻¹ are often associated with the saccharide structure. ecronicon.netmdpi.com More specifically, some studies assign bands around 1025-1030 cm⁻¹ to guluronic units and bands near 1100 cm⁻¹ to mannuronic units, allowing for a semi-quantitative estimation of the M/G ratio. ecronicon.netopenrepository.com The anomeric region between 950 cm⁻¹ and 750 cm⁻¹ also contains bands characteristic of the uronic acid residues. mdpi.comresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for Sodium Alginate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3434 - 3275 | O-H stretching vibration | mdpi.comresearchgate.net |

| ~2941 - 2918 | C-H stretching vibration | researchgate.net |

| ~1617 - 1594 | Asymmetric stretching of carboxylate (COO⁻) | ecronicon.netmdpi.comresearchgate.net |

| ~1417 - 1409 | Symmetric stretching of carboxylate (COO⁻) | ecronicon.netmdpi.comresearchgate.net |

| ~1100 - 1080 | C-O-C stretching (associated with mannuronic units) | ecronicon.netopenrepository.com |

| ~1035 - 1025 | C-O-C stretching (glycosidic linkage, associated with guluronic units) | ecronicon.netmdpi.comresearchgate.net |

| ~950 - 750 | Anomeric region (vibrations of uronic acid residues) | mdpi.comresearchgate.net |

This table presents a summary of the principal infrared absorption bands and their corresponding functional group assignments for sodium alginate, which is composed of L-Guluronic acid and D-Mannuronic acid sodium salts.

Quantitative Assessment of Alginate Composition (M/G Ratio)

The ratio of β-D-mannuronic acid to α-L-guluronic acid (M/G ratio) is a critical parameter that defines the properties of alginate. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is considered the primary and most effective method for the detailed characterization of alginate composition, including the M/G ratio and the sequential arrangement of the monomeric units. semanticscholar.orgcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectroscopy is the reference method for determining the M/G ratio and the sequence of uronate residues in alginates. springernature.comnih.govtajhizkala.ir Due to the high viscosity of alginate solutions, which can lead to broad and poorly resolved spectra, samples are typically prepared by partial acid hydrolysis to depolymerize the polymer chains to a manageable size. cdnsciencepub.comtajhizkala.ir The analysis is often performed at elevated temperatures (e.g., 80-90°C) to further reduce viscosity and improve signal resolution. cdnsciencepub.com

From the ¹H NMR spectrum, the M/G ratio can be accurately calculated by integrating the areas of specific, well-resolved signals corresponding to the anomeric protons of the G and M units, and the H-5 proton of the G unit. researchgate.net

Key signals in the ¹H NMR spectrum used for this analysis are:

Anomeric proton of G-residues (G-1): Appears at approximately 5.07-5.20 ppm. cdnsciencepub.commdpi.com

Anomeric proton of M-residues (M-1) and H-5 of G-residues in alternating blocks (GM-5): These signals overlap and appear around 4.70-4.90 ppm. mdpi.com

H-5 of G-residues in homopolymeric G-blocks (GG-5): Found at approximately 4.46-4.60 ppm. researchgate.netmdpi.com

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Significance |

|---|---|---|

| G-1 (Anomeric H of Guluronate) | 5.07 - 5.20 | Directly quantifies Guluronic acid content. cdnsciencepub.commdpi.com |

| M-1 (Anomeric H of Mannuronate) / GM-5 (H-5 of Guluronate in MG block) | 4.70 - 4.90 | Used in conjunction with other signals to quantify Mannuronic acid and alternating blocks. mdpi.com |

| GG-5 (H-5 of Guluronate in GG block) | 4.46 - 4.60 | Quantifies homopolymeric G-blocks, crucial for gelling properties. researchgate.netmdpi.com |

Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR offers an alternative that can determine the M/G ratio directly from powdered alginate samples, avoiding the need for hydrolysis. springernature.comnih.govscilit.com

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy provides a simpler and faster, though less precise, method for estimating the M/G ratio. researchgate.net The technique relies on identifying characteristic absorption bands associated with each uronic acid. Samples with a high content of guluronic acid show an intense, broad band centered around 1025 cm⁻¹, while mannuronic units are associated with a band near 1100 cm⁻¹. researchgate.netuc.ptecronicon.net The relative intensity of these bands can be used to infer the M/G ratio. uc.pt

| Wavenumber (cm⁻¹) | Assignment | Associated Uronic Acid |

|---|---|---|

| ~1100 | C-O-C stretching | Mannuronic Acid (M). researchgate.netecronicon.net |

| ~1025-1030 | O-H bending / C-O-C stretching | Guluronic Acid (G). researchgate.netecronicon.net |

| ~808 | CH deformation | M-blocks. ecronicon.net |

| ~787 | CH deformation | G-blocks. ecronicon.net |

Chromatographic Techniques

Chromatography is indispensable for both analyzing the physical properties of the intact alginate polymer and for purifying its constituent parts for detailed research.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, is the standard method for determining the molecular weight and molecular weight distribution of alginates. nih.govuspnf.com This technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. astm.org Larger molecules are excluded from the pores of the stationary phase material and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time.

Alginates are typically characterized by a high molecular weight, often in the range of 100 to 1,000 kDa, and significant polydispersity. um.esethz.ch A standardized SEC methodology is crucial for characterizing the composition and variability of alginate products. uspnf.com The analysis provides several key parameters:

Weight-Average Molecular Weight (Mw): More sensitive to the presence of high molecular weight chains.

Number-Average Molecular Weight (Mn): More sensitive to low molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample, while higher values signify a broader distribution of chain lengths.

Modern SEC systems often employ multiple detectors, such as a Refractive Index (RI) detector and a Multi-Angle Light Scattering (MALS) detector. The combination of SEC with MALS (SEC-MALS) is particularly powerful as it allows for the determination of the absolute molar mass without the need for column calibration with polymer standards. astm.org

| Parameter | Abbreviation | Description | Significance |

|---|---|---|---|

| Weight-Average Molecular Weight | Mw | The average molecular weight where larger molecules contribute more significantly. | Correlates with properties like viscosity and mechanical strength. nih.gov |

| Number-Average Molecular Weight | Mn | The statistical average molecular weight of all polymer chains in the sample. | Relates to properties like colligative properties. um.es |

| Polydispersity Index | PDI | A measure of the non-uniformity of the polymer chains (Mw/Mn). | Indicates the breadth of molecular weight distribution, affecting processing and final properties. uspnf.comastm.org |

Advanced Purification Methodologies for Research Applications

Obtaining pure L-guluronic acid or oligo-guluronates for research requires a multi-step approach involving the controlled breakdown of the parent alginate polymer followed by high-resolution chromatographic separation.

The initial step is typically a depolymerization process, which can be achieved through:

Partial Acid Hydrolysis: Using dilute acid at elevated temperatures to cleave the glycosidic linkages in the alginate chain. tandfonline.com This process can be controlled to produce a mixture of oligosaccharides of various lengths.

Enzymatic Degradation: Employing specific enzymes called alginate lyases that cleave the polymer chain, often with specificity for certain linkages (e.g., within G-blocks or M-blocks), to produce unsaturated oligouronates. tandfonline.combohrium.com

Following depolymerization, the resulting mixture of mono- and oligosaccharides is separated using advanced chromatographic techniques. The choice of method depends on the desired purity and the scale of the preparation.

| Technique | Principle of Separation | Application in Guluronate Purification |

|---|---|---|

| Gel Permeation/Filtration Chromatography (GPC/GFC) | Separation based on molecular size. | Used to fractionate oligo-guluronates according to their degree of polymerization (DP). For example, Bio-Gel P-6 columns can separate oligomers up to nona-uronic acid. tandfonline.com |

| Anion-Exchange Chromatography (AEC) | Separation based on the strength of interaction between the negatively charged carboxyl groups of the uronic acids and a positively charged stationary phase. | Highly effective for separating different oligouronic acids. Columns like Q Sepharose Fast Flow can separate oligo-guluronates from oligo-mannuronates of the same DP. tandfonline.com |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | A high-resolution version of AEC coupled with a sensitive electrochemical detector. | Provides excellent separation and quantification of alginate monomers (M and G) after complete hydrolysis, and can be used to purify specific products. bohrium.comresearchgate.net |

The successive use of these chromatographic methods, for instance, gel filtration followed by anion-exchange chromatography, is a powerful strategy for preparing individual, highly purified oligo-guluronic acids for advanced research applications. tandfonline.com

Chemical Reactivity, Derivatization, and Modification Studies

Oxidation Reactions and Derived Products

The oxidation of L-Guluronic acid can proceed at different carbon atoms, leading to a variety of products. Oxidation of the C-1 aldehyde group is a key reaction pathway. For instance, L-Guluronic acid can be oxidized to the dicarboxylic acid, D-glucaric acid. acs.orgacs.org This transformation is significant as D-glucaric acid itself is a valuable platform chemical. The oxidation process can be catalyzed by various means, including platinum-based catalysts. acs.orgcardiff.ac.uk

During these oxidation reactions, lactone derivatives are often formed. acs.org For example, studies have reported the formation of D-glucaro-1,4-lactone, D-glucaro-6,3-lactone, and D-glucaro-1,4:6,3-dilactone from the oxidation of glucose-derived uronic acids like L-Guluronic acid. acs.orgcardiff.ac.uk The reaction conditions, such as temperature and oxygen pressure, can influence the selectivity towards these products. acs.org A potential chemocatalytic route for the selective synthesis of L-Guluronic acid involves the dehydrogenation of D-gluconic acid, which can then be further oxidized to D-glucaric acid. cardiff.ac.uk

Table 1: Key Oxidation Products of L-Guluronic Acid

| Starting Material | Reaction Type | Key Products | Reference |

| L-Guluronic acid | Oxidation | D-Glucaric acid | acs.orgacs.org |

| L-Guluronic acid | Oxidation/Lactonization | D-Glucaro-1,4-lactone, D-Glucaro-6,3-lactone | acs.orgcardiff.ac.uk |

| D-Gluconic acid | Dehydrogenation | L-Guluronic acid | cardiff.ac.uk |

Lactone Formation and Hydrolytic Pathways

L-Guluronic acid can exist in equilibrium with its corresponding lactone, L-gulurono-lactone (often referred to as L-gulurone). cardiff.ac.ukcdnsciencepub.com This intramolecular ester is formed by the condensation of the carboxylic acid group at C-6 with one of the hydroxyl groups, typically creating a five-membered (γ-lactone) or six-membered (δ-lactone) ring. The formation of L-gulurono-6,3-lactone has been observed during the catalytic oxidation of D-glucose. acs.orgcardiff.ac.uk

The hydrolysis of the lactone back to the open-chain carboxylic acid is a critical reaction, often catalyzed by acid or base. acs.org The hydrolysis of alginate itself can be achieved using acids to break the glycosidic linkages, which can yield monomeric units including L-guluronate lactone. donga.ac.kr The controlled hydrolysis of alginate is a method used to isolate G-block and M-block segments. mdpi.com

Chemical Modification of Hydroxyl and Carboxyl Groups

The presence of both hydroxyl and carboxyl groups on the L-Guluronic acid monomer unit allows for a wide range of chemical modifications. nih.gov These modifications are typically performed on the alginate polymer to alter its physical and chemical properties, such as hydrophobicity, solubility, and biocompatibility. nih.gov

The carboxyl group is a primary target for modification. nih.gov

Esterification: Alginate esters can be synthesized by reacting the carboxylate groups with alkyl halides. This has been achieved by first dissolving the alginate as a tetrabutylammonium (B224687) (TBA) salt in a suitable solvent system. nih.gov This method is highly regioselective for the carboxylate groups, leaving the hydroxyl groups untouched. nih.gov

Amidation: The carboxyl group can be converted to an amide via carbodiimide (B86325) coupling reactions, which typically involve activating the carboxyl group to react with an amine. nih.govglycoforum.gr.jp

The hydroxyl groups at the C-2 and C-3 positions are also available for derivatization, although their reactivity can be reduced by intramolecular hydrogen bonding with the carboxyl group. nih.gov

Oxidation: The vicinal diols of the guluronic acid residue can be cleaved by periodate (B1199274) oxidation. This reaction opens the pyranose ring between C-2 and C-3, forming a poly(aldehyde guluronate). nih.gov This dialdehyde (B1249045) derivative is highly reactive and can be cross-linked with dihydrazide compounds like adipic acid dihydrazide to form hydrogels with tunable degradation rates. nih.gov

Sulfation: Hydroxyl groups can be sulfated using reagents like a sulfur trioxide-pyridine complex to introduce sulfate (B86663) esters, which can alter the biological properties of the polymer. glycoforum.gr.jp

Enzymatic Modification and Tailoring of Alginate Polymers

The structure and function of alginate, a linear polysaccharide composed of β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G), can be precisely tailored through enzymatic modification. nih.govnih.govnih.gov Alginate is initially synthesized as a homopolymer of mannuronic acid (polymannuronan), which is then modified by specific enzymes that alter its composition and sequence. nih.govnih.govresearchgate.net These modifications are crucial as the physical properties of the alginate, such as viscosity, gel-strength, and water-binding capacity, are determined by the polymer's length and the relative amount and distribution of L-guluronic acid residues. nih.govnih.govresearchgate.net

Role of Alginate Lyases and Epimerases in Polymer Structuring

The architectural diversity of alginate polymers is primarily controlled by two key classes of enzymes: alginate lyases and mannuronan C-5-epimerases. nih.govportlandpress.com These enzymes work to either depolymerize the alginate chain or alter its monomeric composition, thereby creating polymers with distinct structural patterns and properties. portlandpress.comntnu.no

Alginate Lyases

Alginate lyases catalyze the cleavage of glycosidic bonds within the alginate polymer via a β-elimination reaction. researchgate.nettandfonline.com This reaction results in the formation of a double bond between C-4 and C-5 of the uronic acid at the non-reducing end of the newly formed oligosaccharide, creating a 4-deoxy-L-erythro-hex-4-enepyranosyluronate (Δ) residue. researchgate.netnih.govzju.edu.cn These enzymes are found in various organisms that use alginate as a carbon source, as well as in alginate-producing bacteria where they may help manage polymer length or remove aberrantly located polymer chains. nih.govzju.edu.cn

Alginate lyases are classified based on their substrate specificity and mode of action:

Substrate Specificity : They can be categorized as polyM-specific (polymannuronate lyase, EC 4.2.2.3), polyG-specific (polyguluronate lyase, EC 4.2.2.11), or bifunctional, acting on both M and G residues or on heterogeneous MG-blocks. nih.govmdpi.comfrontiersin.org While an enzyme may have a preference, it often shows some activity on other block types. nih.gov

Mode of Action : Lyases can be endolytic or exolytic. nih.govmdpi.com Endolytic lyases cleave bonds internally within the polymer chain, producing oligosaccharides of various lengths (typically dimers to pentamers). nih.govtandfonline.comresearchgate.net Exolytic lyases cleave residues from the non-reducing end of the polymer or oligosaccharide, often producing monomers or dimers. nih.govnih.govmdpi.com Most characterized alginate lyases are endolytic. nih.govmdpi.com

The products generated by alginate lyases are diverse, depending on the enzyme's specificity and action mode. researchgate.net For example, endo-type lyases from PL5 and PL7 families typically yield oligosaccharides with a degree of polymerization (DP) of 2 to 5. researchgate.net The synergistic action of endolytic and exolytic lyases can lead to the complete degradation of alginate into monosaccharides. nih.gov

Mannuronan C-5-Epimerases

Mannuronan C-5-epimerases (EC 5.1.3.37) are responsible for converting β-D-mannuronic acid (M) residues into α-L-guluronic acid (G) residues at the polymer level. portlandpress.comntnu.nomdpi.com This epimerization is a critical step in determining the final M/G ratio and the distribution of M- and G-blocks, which fundamentally dictates the polymer's functional properties. oup.commdpi.com

These enzymes are found in both brown algae and alginate-producing bacteria like Azotobacter and Pseudomonas species. portlandpress.commdpi.com Bacterial epimerases, particularly the extracellular AlgE-type enzymes from Azotobacter vinelandii (AlgE1-7), have been extensively studied. portlandpress.comntnu.no These enzymes exhibit different epimerization patterns, allowing for the precise tailoring of alginate structure. portlandpress.comntnu.no

Pattern Generation : Some epimerases, like AlgE4 from A. vinelandii, introduce single G residues into polymannuronan chains, creating alternating MG-sequences. ntnu.nomdpi.com Others, such as AlgE1 and AlgE6, are G-block forming enzymes that can generate long, consecutive sequences of G residues (G-blocks). ntnu.nomdpi.com The combination of different epimerases can be used to create complex and highly specific G-block patterns. ntnu.no For instance, using AlgE4 and AlgE1 sequentially can increase the G-content of alginate from 32% to as high as 81%. nih.gov

Modular Structure : The varied functions of the A. vinelandii AlgE epimerases are attributed to their modular structure, which consists of catalytic A-modules and regulatory R-modules. portlandpress.comntnu.noresearchgate.net Different combinations of these modules result in distinct epimerization patterns. portlandpress.com

Notably, some enzymes can exhibit dual functionality. For example, an epimerase from Pseudomonas mendocina (PmC5A) and some lyases have been found to possess both epimerase and lyase activities. ntnu.nomdpi.com Furthermore, modifications like O-acetylation of mannuronic acid residues can protect the polymer from the action of both epimerases and most lyases, adding another layer of structural control. nih.govntnu.no

Table 1: Summary of Alginate-Modifying Enzymes and Their Roles in Polymer Structuring

| Enzyme Class | Specific Type | Primary Function | Impact on Polymer Structure |

|---|---|---|---|

| Alginate Lyases | PolyM-specific (EC 4.2.2.3) | Cleaves glycosidic bonds adjacent to M residues. nih.gov | Reduces polymer length; produces M-rich oligosaccharides. frontiersin.org |

| PolyG-specific (EC 4.2.2.11) | Cleaves glycosidic bonds adjacent to G residues. nih.gov | Reduces polymer length; produces G-rich oligosaccharides. researchgate.net | |

| Bifunctional | Cleaves bonds in both homopolymeric and heteropolymeric regions. mdpi.com | Reduces polymer length; produces a mixture of oligosaccharides. frontiersin.org | |

| Mannuronan C-5-Epimerases | MG-block forming (e.g., AlgE4) | Converts M residues to G residues, creating alternating sequences. mdpi.com | Increases G-content; creates flexible M-G-M-G structures. researchgate.net |

| G-block forming (e.g., AlgE1) | Converts M residues to G residues, creating consecutive G-blocks. ntnu.nomdpi.com | Significantly increases G-content; creates rigid G-G-G structures. ntnu.no |

Impact on Physicochemical and Rheological Characteristics

The enzymatic restructuring of alginate polymers directly influences their bulk material properties, including solubility, viscosity, and gelling capability. nih.govmdpi.com By controlling the M/G ratio, block distribution, and molecular weight, enzymes can be used to produce alginates with tailored physicochemical and rheological profiles for specific applications. researchgate.netportlandpress.com

Impact of Epimerization

The conversion of M-blocks to G-blocks or MG-blocks by epimerases is a primary method for altering alginate's gelling properties. The arrangement of G-residues is particularly important for gel formation with divalent cations like Ca²⁺. portlandpress.commdpi.com

Gel Strength and Rigidity : Alginates with a high content of G-blocks form strong, rigid, and brittle gels. researchgate.netnih.gov The "egg-box" model describes how long G-blocks chelate divalent cations, creating highly structured and stable junction zones that result in robust gels. mdpi.com In contrast, alginates rich in M-blocks or alternating MG-blocks form softer, more flexible, and less stable gels. researchgate.net The enzymatic introduction of G-blocks can therefore be used to significantly enhance the gel strength of an alginate polymer. nih.gov

Solubility : The solubility of alginate is pH-dependent. At pH values below the pKa of the uronic acid residues, alginic acid precipitates. researchgate.netmdpi.com Enzymatic modification can alter this behavior. Increasing the content of alternating MG sequences with an epimerase like AlgE4 has been shown to enhance the solubility of alginate at low pH. researchgate.net This is because G-rich and M-rich regions are more prone to phase separation in acidic conditions compared to the more soluble MG-blocks. researchgate.net

Impact of Depolymerization

The action of alginate lyases, which reduces the molecular weight of the polymer, primarily affects the viscosity of alginate solutions. nih.govnih.gov

Viscosity : The viscosity of an alginate solution is highly dependent on the polymer's molecular weight. nih.gov Higher molecular weight alginates result in solutions with higher apparent viscosity. nih.gov The controlled degradation of alginate by lyases reduces the polymer chain length, leading to a significant decrease in solution viscosity. frontiersin.org This is a critical parameter in applications where alginate is used as a thickening agent. mdpi.com High temperatures used in some industrial processes can also reduce viscosity by increasing polysaccharide solubility and facilitating enzyme access. frontiersin.org

Rheological Behavior : Alginate-based hydrogels typically exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate. nsf.gov They also demonstrate solid-like mechanical responses, with the storage modulus (G′) being greater than the loss modulus (G″), indicating dominant elastic properties. nsf.govnih.gov While the concentration of alginate is a primary determinant of these properties, enzymatic modification of the molecular weight provides a direct tool for modulating the starting viscosity of the solution before gelation. nih.govnsf.gov

Table 2: Influence of Enzymatic Modification on Alginate Properties

| Enzymatic Modification | Key Structural Change | Impact on Gel Strength | Impact on Viscosity | Impact on Acid Solubility |

|---|---|---|---|---|

| Epimerization (G-block formation) | Increased G-block content and length. ntnu.no | Significantly increased; forms strong, rigid gels. researchgate.netnih.gov | Minor, depends on initial polymer. | Decreased. researchgate.net |

| Epimerization (MG-block formation) | Increased alternating MG-sequences. researchgate.net | Decreased; forms soft, flexible gels. researchgate.net | Minor, depends on initial polymer. | Increased. researchgate.net |

| Lyase Depolymerization | Reduced polymer molecular weight. frontiersin.org | Generally decreased due to shorter chains. nih.gov | Significantly decreased. nih.govfrontiersin.org | Generally increased due to smaller size. |

Structural and Functional Role in Biopolymer Systems Alginates

Influence of L-Guluronic Acid Content on Alginate Properties

The ratio of L-guluronic acid to D-mannuronic acid (G/M ratio) is a fundamental parameter that significantly influences the properties of alginate solutions and the resulting hydrogels. acs.org

The content of L-guluronic acid is directly correlated with the stiffness and mechanical strength of alginate gels. researchgate.net Alginates with a higher proportion of G-blocks form stronger and more rigid gels, while those with a higher M-block content tend to produce softer and more elastic gels. researchgate.net This is because the G-blocks are responsible for the intermolecular cross-linking with divalent cations, such as Ca²⁺, which is the primary mechanism of gelation. nih.gov The length of the G-blocks also plays a crucial role; longer G-blocks enhance the mechanical properties of the resulting hydrogels. nih.gov For instance, bacterial alginate produced by Azotobacter vinelandii, which has a high concentration of G-blocks, is known to form gels with relatively high stiffness. nih.gov

The addition of extremely long G-blocks (with a degree of polymerization greater than 100) to an alginate formulation can lead to an increased Young's modulus, reinforcing the crosslinking zones within the gel network. ntnu.no Conversely, alginates rich in M-blocks form weaker gels. mdpi.com

| G-Block Content | Resulting Gel Properties | Reference |

|---|---|---|

| High | Stronger, more rigid, and brittle gels | mdpi.comresearchgate.net |

| Low (High M-Block Content) | Softer, more elastic, and weaker gels | mdpi.comresearchgate.net |

| Increased G-Block Length | Enhanced mechanical properties and stiffness | nih.gov |

The viscosity of sodium alginate solutions is influenced by both the polymer's molecular weight and the M/G ratio. nih.gov Generally, a higher molecular weight leads to a higher viscosity due to increased chain entanglement. researchgate.net However, the chain configuration of the constituent blocks also plays a role. G-blocks have a stiffer and more extended chain configuration compared to the more flexible M-blocks, which arises from a higher degree of hindered rotation around the glycosidic linkages. mdpi.comnih.gov

While a higher molecular weight generally correlates with higher viscosity, the relationship can be complex. For instance, acid treatment can be used to modify sodium alginate, leading to a decrease in molecular weight and a corresponding rapid drop in the apparent viscosity of the solution. nih.govresearchgate.net It has been observed that alginates with a low G/M ratio can form stable emulsions with fine droplets, indicating their utility as stabilizers. dntb.gov.ua

Polymeric Block Architectures: G-blocks, M-blocks, and Heteropolymeric (MG/GM) Blocks

Alginate is not a random copolymer but is composed of distinct block structures along the polymer chain. nih.gov These are homopolymeric regions of consecutive G residues (G-blocks) and consecutive M residues (M-blocks), as well as regions with alternating M and G residues (MG-blocks). nih.govnih.gov The distribution and length of these blocks are dependent on the source of the alginate, such as the species of brown algae and even the specific part of the plant. nih.govnih.gov For example, alginate from the stems of Laminaria hyperborea can have a G-block content as high as 60%. nih.gov The unique block structure is a result of post-polymerization enzymatic modification where mannuronan C-5 epimerases convert M-residues into G-residues within the polymer chain. ntnu.no

The different block types confer distinct properties. The G-blocks are rigid and folded, while the M-blocks are more flexible and linear. nih.gov This structural difference is fundamental to the gelation mechanism and the resulting properties of the hydrogel.

Supramolecular Assembly and Hydrogel Formation Mechanisms

The ability of alginate to form hydrogels is one of its most important properties and is primarily driven by the presence of L-guluronic acid blocks.

The most common method for forming alginate hydrogels is through ionic cross-linking with divalent cations, most notably calcium ions (Ca²⁺). nih.govnih.gov It is believed that these divalent cations bind selectively to the G-blocks of the alginate chains. nih.gov The specific stereochemistry of the G-blocks allows for a high degree of coordination with the cations. nih.gov This interaction leads to the formation of junctions between different polymer chains. nih.gov

This cross-linking mechanism is famously described by the "egg-box model". nih.govnih.gov In this model, the G-blocks of one polymer chain form junctions with the G-blocks of an adjacent chain, with the divalent cations sitting in the cavities between the G-residues, analogous to eggs in an egg carton. nih.govnih.gov This cooperative binding results in the formation of a stable, three-dimensional polymer network, which is the hydrogel. nih.govresearchgate.net This process is a reversible chemical cross-linking. nih.gov Other divalent cations like Ba²⁺ and Sr²⁺, as well as trivalent cations like Fe³⁺ and Al³⁺, can also induce gelation, with varying affinities for the different block types. mdpi.com

| Polymeric Block | Role in Ionic Cross-linking | Reference |

|---|---|---|

| G-blocks | Primary binding sites for divalent cations (e.g., Ca²⁺), forming the "egg-box" structure and creating a 3D network. | nih.govnih.gov |

| M-blocks | Generally do not participate in intermolecular cross-linking with divalent cations. Contribute to the flexibility of the polymer chain. | nih.gov |

| MG/GM-blocks | Do not form stable cross-linked junctions. Contribute to the overall solubility and flexibility of the polymer. | nih.gov |

Alginate hydrogels are capable of absorbing and retaining large amounts of water, a property known as swelling. nih.gov This swelling behavior is a result of the hydrophilic nature of the polymer chains and the three-dimensional network structure that entraps water molecules. researchgate.net The degree of swelling is influenced by several factors, including the concentration of the cross-linking ions. core.ac.uk A decrease in the concentration of Ca²⁺ in the cross-linking solution generally leads to an increase in the swelling of the hydrogel. core.ac.uk

The composition of the alginate also affects swelling. The ionic strength and pH of the surrounding medium can significantly impact the swelling capacity of the hydrogel. bepls.com For instance, at a basic pH, the hydrogel may swell due to electrostatic repulsion between the anionic carboxylate groups, while at an acidic pH, it may shrink due to protonation of these groups. bepls.com This pH-responsive behavior makes these hydrogels suitable for various applications.

Rheological Characterization of L-Guluronic Acid-Rich Gels

The rheological properties of alginate hydrogels are profoundly influenced by their monomeric composition, specifically the ratio of α-L-guluronic acid (G-blocks) to β-D-mannuronic acid (M-blocks). Alginates with a high content of L-Guluronic acid form physically cross-linked hydrogels in the presence of divalent cations, such as Ca²⁺, through a mechanism described by the "egg-box" model. researchgate.netdergipark.org.trnih.gov This model posits that the G-blocks create junction zones where cations are coordinated between the polymer chains, leading to the formation of a stable three-dimensional network. researchgate.netnih.gov

Gels derived from L-Guluronic acid-rich alginates are characterized by their superior mechanical strength, stiffness, and brittleness compared to those rich in M-blocks. researchgate.netmdpi.com The G-block's rigid and buckled chain configuration facilitates a more efficient and stronger binding with cations, resulting in a denser and more robust gel network. mdpi.comresearchgate.net Studies have demonstrated that the gel stiffness can be four to five times greater in high-G alginate gels than in high-M ones. researchgate.netresearchgate.net The elastic modulus (a measure of stiffness) of these gels can be precisely controlled by varying the concentration of both the alginate and the cross-linking cations. nih.govcore.ac.uknih.gov For instance, the elastic moduli of calcium-alginate hydrogels typically fall within the range of 1–100 kPa. nih.gov

The viscoelastic behavior of these gels is a key characteristic for many applications. sbpmat.org.br Oscillatory rheology tests show that high-G alginate gels behave as predominantly solid-like materials, where the storage modulus (G'), representing the elastic component, is significantly greater than the loss modulus (G''), which represents the viscous component. researchgate.netresearchgate.net This indicates a material that can store and return energy more effectively than it dissipates it. Furthermore, many alginate solutions and gels exhibit shear-thinning and thixotropic properties. nih.govresearchgate.netnsf.gov Shear-thinning behavior, where viscosity decreases with increasing shear rate, is advantageous for applications like injection or 3D printing. researchgate.netnsf.gov Thixotropy is the time-dependent recovery of viscosity after the removal of shear stress, a property that allows the material to flow under stress and then re-solidify at rest. researchgate.netresearchgate.net

| Property | Observation | Significance | Source(s) |

|---|---|---|---|

| Mechanical Strength/Stiffness | Gels with higher G-block content are stronger, stiffer, and more brittle. Gel stiffness can be 4-5 times greater than in high-M gels. | Provides structural integrity for applications like tissue engineering scaffolds. | researchgate.netresearchgate.netnih.gov |

| Elastic Modulus (G') | Typically ranges from 1-100 kPa for Ca²⁺ cross-linked gels. Increases with higher alginate and cation concentrations. | Allows for the tuning of mechanical properties to match specific biological tissues. | nih.govcore.ac.uknih.gov |

| Viscoelasticity | Predominantly elastic behavior (Storage Modulus G' > Loss Modulus G''). | Indicates a stable, solid-like gel structure capable of storing deformational energy. | researchgate.netresearchgate.net |

| Shear Behavior | Exhibits shear-thinning (viscosity decreases with shear rate) and thixotropic (viscosity recovers over time) properties. | Crucial for injectability in drug delivery and printability in 3D biofabrication. | researchgate.netnsf.govresearchgate.net |

Interactions with Other Biopolymers and Composite Material Design

The inherent properties of L-Guluronic acid-rich alginates, while advantageous, can be further enhanced by creating composite materials with other biopolymers. mdpi.com Alginate's anionic nature, due to its carboxyl groups, facilitates strong electrostatic interactions with cationic polymers, forming stable polyelectrolyte complexes. dergipark.org.trnih.gov This strategy is widely used to overcome the limitations of single-component hydrogels, such as poor mechanical stability or lack of cell-adhesion sites. mdpi.comresearchgate.net

Chitosan (B1678972): A common partner for alginate is chitosan, a cationic polysaccharide. The interaction between the negatively charged carboxyl groups of alginate's guluronic acid residues and the positively charged amino groups of chitosan results in the formation of robust composite hydrogels. dergipark.org.trnih.govnih.gov This ionic interaction creates a more stable and less porous network structure. dergipark.org.trnih.gov Chitosan-alginate composites are extensively explored for wound healing applications, as they combine alginate's moisture-retaining properties with chitosan's antibacterial and hemostatic effects. nih.govmedcraveonline.com These composites have also been designed as nanoparticles for controlled drug delivery. dergipark.org.trnih.gov

Gelatin: Gelatin, derived from collagen, is another biopolymer frequently combined with alginate. researchgate.net Gelatin contains the arginine-glycine-aspartic (RGD) polypeptide sequence, which promotes cell adhesion, proliferation, and differentiation—properties that are absent in pure alginate. mdpi.comresearchgate.net Composite hydrogels are often formed by creating an interpenetrating polymer network (IPN), where the alginate is ionically cross-linked with cations while the gelatin is covalently cross-linked. researchgate.net This approach improves both the mechanical properties and the biocompatibility of the resulting scaffold, making it suitable for tissue engineering. mdpi.comresearchgate.net

Cellulose (B213188): Cellulose and its derivatives, such as cellulose nanocrystals (CNCs), are used as reinforcing agents in alginate hydrogels. rsc.orgmyfoodresearch.com The incorporation of cellulose can improve the mechanical strength and structural integrity of the alginate matrix. rsc.orgnih.gov The interactions are primarily based on hydrogen bonding between the hydroxyl groups of cellulose and the carboxyl and hydroxyl groups of alginate. myfoodresearch.com These composites have been investigated for applications ranging from food packaging films to scaffolds for bone tissue engineering. rsc.orgmyfoodresearch.comnih.gov

| Biopolymer Combination | Primary Interaction Mechanism | Improved Properties | Example Application(s) | Source(s) |

|---|---|---|---|---|

| Alginate + Chitosan | Electrostatic interaction between Alginate (-COO⁻) and Chitosan (-NH₃⁺). | Enhanced mechanical stability, controlled porosity, antibacterial activity. | Wound dressings, drug delivery nanoparticles. | dergipark.org.trnih.govnih.govmedcraveonline.com |

| Alginate + Gelatin | Ionic cross-linking of alginate combined with covalent cross-linking of gelatin (IPN). | Improved cell adhesion and proliferation, enhanced biocompatibility. | Tissue engineering scaffolds. | nih.govmdpi.comresearchgate.net |

| Alginate + Cellulose | Hydrogen bonding; physical reinforcement. | Increased mechanical strength and thermal stability. | Food packaging films, reinforced hydrogel scaffolds. | rsc.orgmyfoodresearch.comnih.gov |

Advanced Research Applications and Methodologies Non Biomedical Focus

Environmental Remediation Research

L-Guluronic acid, as a key component of alginate, plays a significant role in advanced environmental remediation research. The unique structural characteristics of the L-guluronic acid residues within the alginate polymer chain contribute to its high affinity for various environmental pollutants, making it a focal point for developing sustainable and effective remediation technologies.

Materials containing L-Guluronic acid, primarily in the form of alginate, are extensively researched for the removal of heavy metal ions from aqueous solutions. The effectiveness of these materials stems from the high density of carboxyl and hydroxyl groups in their structure, which act as active sites for binding heavy metal cations. The process of removal is predominantly governed by ion exchange and adsorption mechanisms.

Research has demonstrated that alginate-based adsorbents exhibit a strong affinity for a range of divalent and trivalent heavy metal ions. The L-guluronic acid blocks within the alginate chain have a particularly high affinity for divalent cations, a property that is central to its application in heavy metal removal. The mechanism of adsorption often involves the exchange of the sodium ions in sodium alginate with the heavy metal ions in the contaminated water.

A variety of alginate-based materials have been developed to enhance adsorption capacity and selectivity. These include composites with other natural polymers, clays, and nanoparticles, as well as chemically modified alginates. For instance, functionalized sodium alginate hydrogels have been synthesized to selectively capture heavy metals like Pb²⁺, Cd²⁺, and Cu²⁺. The thermodynamic parameters of adsorption often indicate that the process is spontaneous and endothermic.

Table 1: Adsorption Capacities of Alginate-Based Materials for Various Heavy Metals

| Adsorbent Material | Target Heavy Metal | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Alginate-EDTA Hybrid Aerogel | Cadmium (Cd²⁺) | 177.3 |

| Chitosan-Modified Calcium Alginate Aerogel | Lead (Pb²⁺) | 468.5 |

| Magnetic Halloysite Nanotube-Sodium Alginate Hydrogel | Cadmium (Cd²⁺) | 52.2 |

| Magnetic Halloysite Nanotube-Sodium Alginate Hydrogel | Lead (Pb²⁺) | 57.7 |

The application of L-Guluronic acid-containing materials extends to the broader field of water treatment and the management of industrial effluents. Due to their non-toxic and biodegradable nature, alginates are considered an environmentally friendly alternative to synthetic adsorbents. They can be employed in various forms, such as beads, films, and hydrogels, to treat wastewater from industries that release heavy metals.

In the context of industrial effluent management, alginate-based materials have shown efficacy in removing not only heavy metals but also other pollutants like organic dyes. The versatility of alginate allows for its use in different treatment setups, including batch and continuous flow systems. For example, continuous downflow column reactors packed with immobilized sulfate-reducing bacteria on sodium alginate beads have been successful in the removal of a mixture of heavy metals.

Furthermore, research has explored the use of alginates as coagulants in drinking water purification. The turbidity removal capability of alginate has been found to be dependent on the content of guluronic acid residues. Alginates with a higher proportion of L-guluronic acid tend to form stronger gels in the presence of calcium ions, which aids in the flocculation and settling of suspended particles. Studies have shown that a significant reduction in turbidity can be achieved with low concentrations of alginate and calcium chloride nih.govscispace.com.

The bioremediation potential of materials containing L-Guluronic acid is primarily realized through the immobilization of microorganisms. Alginate, with its high L-Guluronic acid content, provides an excellent matrix for entrapping bacteria, fungi, and algae that are capable of degrading environmental pollutants. This entrapment protects the microorganisms from harsh environmental conditions and allows for their repeated use.

Immobilized microbial systems using alginate beads have been successfully applied in the bioremediation of various contaminants. For instance, bacterial consortia immobilized in sodium alginate have been used for the degradation of atrazine, a widely used herbicide, in both soil and water systems tandfonline.com. The alginate matrix allows for the slow release of the entrapped microorganisms and provides a suitable microenvironment for their metabolic activity.

Similarly, in the remediation of oil-contaminated lands, natural bacterial associations have been immobilized in alginate gels. This technique enhances the viability and survival of the bacteria, thereby improving the efficiency of hydrocarbon degradation lu.lv. The porous structure of the alginate gel facilitates the diffusion of nutrients and contaminants to the entrapped cells while retaining the microbial biomass. Alginate-clay composites have also been noted for their suitability as sorbents for persistent organic pollutants lu.lv.

Food Science and Technology Research

In the realm of food science and technology, L-Guluronic acid, as a constituent of alginate, is a versatile and widely utilized biopolymer. Its unique physicochemical properties, largely influenced by the proportion and arrangement of L-guluronic acid and D-mannuronic acid units, make it an invaluable ingredient in a vast array of food products.

Alginates, and by extension L-Guluronic acid, are extensively used in the food industry for their thickening, stabilizing, and emulsifying properties. The ability of sodium alginate to form viscous solutions at low concentrations makes it an effective thickening agent in products such as sauces, soups, and dressings. This property helps in achieving the desired consistency and mouthfeel in food products aepcolloids.comcapecrystalbrands.comfingredients.comknowde.comgumstabilizer.comyoutube.com.

As stabilizers, alginates prevent the separation of components in food systems. In ice cream and other frozen desserts, sodium alginate is used to inhibit the formation of large ice crystals, resulting in a smooth and creamy texture. It also helps in controlling the meltdown of these products aepcolloids.comcapecrystalbrands.comgumstabilizer.comnbinno.com. In dairy products like yogurt, alginates contribute to a stable structure and prevent syneresis (the separation of liquid from the gel).

The emulsifying properties of alginates are utilized in products like salad dressings and mayonnaise, where they help to create and maintain a stable emulsion of oil and water fingredients.comyoutube.com. Propylene glycol alginate (PGA), a derivative of alginic acid, is particularly effective as an emulsifier in acidic food systems due to its stability at low pH.

Table 2: Functional Roles of Alginate in Various Food Systems

| Food System | Primary Function(s) | Specific Application Examples |

|---|---|---|

| Dairy Products | Thickener, Stabilizer | Ice cream, yogurt, puddings aepcolloids.comcapecrystalbrands.comfingredients.comknowde.com |

| Sauces and Dressings | Thickener, Emulsifier, Stabilizer | Salad dressings, ketchup, mayonnaise aepcolloids.comcapecrystalbrands.comfingredients.comgumstabilizer.comyoutube.com |

| Bakery Products | Texture improver, Stabilizer | Bread, noodles, bakery fillings youtube.comnbinno.com |

| Beverages | Stabilizer, Clarifying agent | Fruit juices, beer fingredients.comgumstabilizer.com |

| Restructured Foods | Gelling agent | Restructured fish and meat products gumstabilizer.com |

The film-forming capabilities of alginates, which are directly related to their L-Guluronic acid content, are a significant area of research in advanced food packaging. Alginate-based edible films and coatings are being developed as a biodegradable and environmentally friendly alternative to synthetic packaging materials semanticscholar.orgrsc.orgmdpi.comresearchgate.netnih.govcapecrystalbrands.com. These films can extend the shelf-life of various food products, including fruits, vegetables, meat, and seafood, by providing a protective barrier against moisture loss, oxygen, and microbial contamination semanticscholar.orgmdpi.comresearchgate.net.

The properties of alginate films can be tailored by adjusting factors such as the concentration of alginate, the type and concentration of plasticizers, and the incorporation of active compounds. For instance, antimicrobial agents and antioxidants can be incorporated into the alginate matrix to create active packaging systems that further enhance food preservation rsc.orgmdpi.com. The mechanical strength and barrier properties of the films are influenced by the ratio of L-guluronic acid to D-mannuronic acid, with a higher G-block content generally resulting in stronger and more brittle films itjfs.com.

Research is also exploring the development of alginate-based nanofibers through techniques like electrospinning for food packaging applications. These nanofibers offer a high surface area-to-volume ratio, which can be advantageous for the controlled release of active compounds and for creating packaging materials with enhanced barrier properties. The combination of alginate with other biopolymers like chitosan (B1678972) or starch is also being investigated to create composite films with improved mechanical and functional properties rsc.org.

Table 3: Properties and Applications of Alginate-Based Edible Films and Coatings

| Property | Description | Application in Food Packaging |

|---|---|---|

| Barrier Properties | Provides a barrier to moisture, oxygen, and oils. | Extends the shelf-life of fresh produce, meat, and seafood by reducing dehydration and oxidation semanticscholar.orgmdpi.comcapecrystalbrands.com. |

| Mechanical Strength | Forms strong and flexible films, with strength influenced by the G/M ratio itjfs.com. | Provides structural integrity to the packaging and protects the food product from physical damage. |

| Biodegradability | Readily biodegradable, reducing plastic waste rsc.orgcapecrystalbrands.com. | Offers an environmentally sustainable packaging alternative. |